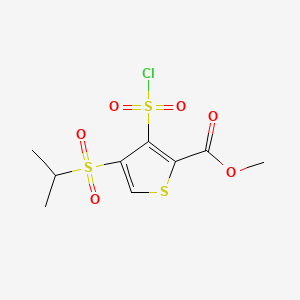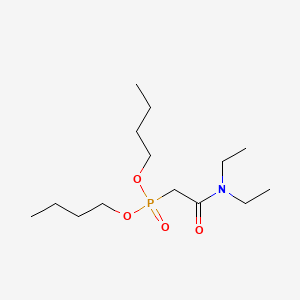
Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure. The ester group might be susceptible to reactions such as hydrolysis or transesterification. The aromatic difluorophenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as boiling point, density, etc.) would depend on its exact structure. Fluorinated organic compounds often have unique properties due to the high electronegativity and small size of the fluorine atom .Applications De Recherche Scientifique
Polymorphism Studies
A study by Vogt et al. (2013) explores the polymorphic forms of a compound structurally similar to Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This research is significant in understanding the physical and chemical properties of such compounds, which is crucial for pharmaceutical applications. The study employs various spectroscopic and diffractometric techniques to characterize these polymorphic forms, revealing challenges in analytical and physical characterization. This indicates the compound's potential in investigational pharmaceutical contexts (Vogt et al., 2013).
Bioanalytical Method Development
Nemani et al. (2018) established a quantitative bioanalytical method for a molecule structurally related to Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This molecule is identified as a potent acetylcholinesterase inhibitor, and the study developed a rapid and selective RP-HPLC bioanalytical method for its measurement. This highlights the compound's relevance in bioanalytical chemistry, particularly in drug development and therapeutic applications (Nemani et al., 2018).
Synthetic Applications
Research by Larionova et al. (2013) demonstrates an approach to synthesize substituted compounds related to Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This synthesis process is important in the production of various chemical entities that can be used in further pharmaceutical research and development (Larionova et al., 2013).
Enantioselective Reduction
Salvi and Chattopadhyay (2006) conducted a study on the enantioselective reduction of compounds similar to Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This process is crucial for creating specific stereoisomers of a compound, which can have significant implications in the development of enantioselective drugs (Salvi & Chattopadhyay, 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAHWLKYHPRYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374281 | |
| Record name | ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
CAS RN |
58101-23-8 | |
| Record name | ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Piperazin-1-yl)furo[3,2-c]pyridine](/img/structure/B1586478.png)

![(5-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B1586480.png)








